cis-Decahydronaphthalene-d18 (CAS 28788-42-3) is a fully deuterated, conformationally dynamic bicyclic solvent procured primarily for advanced nuclear magnetic resonance (NMR) spectroscopy and small-angle neutron scattering (SANS) workflows [1]. Unlike its flat, rigid trans isomer, the cis form adopts a tent-like geometry and undergoes rapid chair-chair ring inversion at room temperature[2]. This isotopic purity (typically >98 atom % D) combined with its specific cis stereochemistry provides a clean, averaged spectroscopic background, a high boiling point (~195 °C), and a distinct neutron scattering length density[1]. These properties make it a critical procurement choice for researchers requiring a non-polar, weakly interacting solvent environment for studying polymer confinement, micellar emulsions, and molecular dynamics without the signal overlap inherent to standard cis/trans mixtures.
Procuring a generic cis/trans decalin-d18 mixture instead of the pure cis-d18 isomer introduces severe analytical and processing complications. The trans-isomer is conformationally locked, resulting in broad, overlapping NMR signals that obscure solute resonances, whereas the pure cis-isomer's rapid ring-flipping averages its signals into a sharp, predictable background [1]. Furthermore, the two isomers possess different physical properties—cis-decalin boils at ~195 °C with a density of ~0.897 g/cm³, while trans-decalin boils at ~187 °C with a density of ~0.866 g/cm³ [2]. Using a mixture causes variable evaporation rates and inconsistent solvation environments during high-temperature polymer processing or rheological studies. Substituting with unlabeled cis-decalin is equally unviable for neutron scattering, as the lack of deuterium completely alters the scattering length density (SLD), destroying the contrast needed to resolve hydrogenous polymers or asphaltene films in mesoporous matrices [3].
cis-decalin-d18 undergoes rapid chair-chair inversion at room temperature with a barrier of approximately 12.6 kcal/mol, yielding a single averaged resonance environment for axial and equatorial positions [1]. In contrast, trans-decalin is conformationally locked, yielding broad, overlapping axial and equatorial signals that complicate baseline resolution.
| Evidence Dimension | Conformational mobility and NMR signal resolution |
| Target Compound Data | Rapid ring flipping (12.6 kcal/mol barrier) yielding a single averaged NMR resonance. |
| Comparator Or Baseline | trans-decalin (conformationally locked, broad overlapping signals). |
| Quantified Difference | Complete signal averaging in the cis isomer vs. persistent axial/equatorial signal splitting in the trans isomer. |
| Conditions | Room temperature NMR structural analysis of dissolved solutes. |
Procuring the pure cis isomer guarantees a clean, averaged solvent background, preventing the signal overlap that plagues cheaper cis/trans mixtures.
Fully deuterated cis-decalin-d18 provides a high, positive Scattering Length Density (SLD), acting as a weakly interacting, non-polar solvent background for SANS and QENS measurements [1]. Unlabeled cis-decalin has a negative/low SLD due to its proton content, completely failing to provide the necessary contrast against hydrogenous polymers like poly(ethyleneimine) (PEI).
| Evidence Dimension | Isotopic Scattering Length Density (SLD) |
| Target Compound Data | High positive SLD enabling contrast matching. |
| Comparator Or Baseline | Unlabeled cis-decalin (low/negative SLD). |
| Quantified Difference | Complete inversion of scattering contrast, enabling isolation of the hydrogenous polymer signal. |
| Conditions | SANS and QENS studies of hydrogenous polymers confined in mesoporous silica (e.g., SBA-15). |
Deuteration is mandatory for neutron scattering to isolate the structural and dynamic signals of the target polymer from the solvent matrix.
cis-decalin-d18 maintains a boiling point of ~195 °C and a liquid density of ~0.897 g/cm³ at room temperature [1]. The trans isomer boils at ~187 °C and has a lower density of ~0.866 g/cm³. Utilizing a cis/trans mixture leads to fractional distillation and shifting solvent density during extended heating.
| Evidence Dimension | Boiling point and liquid density |
| Target Compound Data | Boiling point ~195 °C; density ~0.897 g/cm³. |
| Comparator Or Baseline | trans-decalin (Boiling point ~187 °C; density ~0.866 g/cm³). |
| Quantified Difference | The pure cis isomer provides an 8 °C higher boiling margin and a ~3.5% higher density compared to the trans isomer. |
| Conditions | High-temperature rheology and polymer dissolution. |
Using the pure cis isomer prevents the fractional distillation and shifting solvent density that occurs when heating cis/trans mixtures, ensuring reproducible polymer solvation.
cis-Decahydronaphthalene-d18 is ideal for studying the morphology and dynamics of hydrogenous polymers, such as poly(ethyleneimine), confined in mesoporous silica (e.g., SBA-15). Its deuterated nature provides the critical scattering length density (SLD) contrast required to isolate the polymer's signal from the silica matrix [1].
The pure cis isomer is the solvent of choice for 1D and 2D 2H NMR studies of slow beta relaxation processes. Its rapid ring-flipping averages its own residual signals, preventing solvent interference when tracking the small-angle rotational jumps of dissolved glass-forming molecules[2].
Used as an athermal, non-polar solvent for evaluating the shear resistance and viscosity of associative telechelic polymers. Its high boiling point (~195 °C) and uniform density ensure stable, reproducible high-temperature rheological measurements without the fractional evaporation seen in isomeric mixtures[3].
Procured for formulating model water-in-oil emulsions in SANS experiments to deduce the thickness and composition of stabilizing interfacial films. The deuterated cis solvent allows researchers to contrast-match the oil phase, ensuring that the scattering signal arises solely from the emulsion droplets and their asphaltenic films[4].
Flammable;Irritant